C19H16ClN5O3S2

Description

Contextualization within N-Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with approximately 60% of FDA-approved drugs featuring a nitrogen heterocycle in their structure. mdpi.com These cyclic compounds, which contain at least one nitrogen atom within their ring structure, are integral to many natural and synthetic therapeutic agents. mdpi.comopenmedicinalchemistryjournal.com Their prevalence is due to their ability to form hydrogen bonds with biological targets, a key interaction for modulating biological activity. nih.gov The electron-rich nature of nitrogen heterocycles allows them to readily participate in various chemical reactions and interactions, making them versatile scaffolds in drug design. nih.gov The compound C19H16ClN5O3S2, by virtue of its multiple nitrogen-containing rings, falls squarely within this important class of molecules.

Significance of Pyrimidine (B1678525) Derivatives in Pharmaceutical Research

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically important molecules, including the nucleobases cytosine, thymine, and uracil (B121893) found in DNA and RNA. scientifictemper.comgsconlinepress.com This inherent biological relevance has made pyrimidine derivatives a major focus of pharmaceutical research. gsconlinepress.comontosight.ai Compounds incorporating a pyrimidine scaffold have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. scientifictemper.comontosight.aiwjarr.com The versatility of the pyrimidine ring allows for various substitutions, enabling the fine-tuning of a compound's biological and physicochemical properties. nih.gov

Role of Hydrazone Derivatives in Medicinal Chemistry

The hydrazone moiety (-C=N-NH-) is a versatile functional group that has attracted significant interest in medicinal chemistry due to its wide range of biological activities. researchgate.netresearchgate.net Hydrazone derivatives have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, among others. researchgate.netscispace.com Their ability to form stable complexes with various transition metals also makes them valuable in the design of novel therapeutic agents. researchgate.net Furthermore, hydrazones can act as both proton donors and acceptors, allowing for the formation of intermolecular and intramolecular hydrogen bonds, which is a key characteristic for interaction with biological targets. dergipark.org.tr

Relevance of Sulfamoyl Acetamide (B32628) Scaffolds in Drug Discovery

The sulfamoyl group (-SO2NH2) is a key pharmacophore present in many clinically used drugs, particularly known for its role in antibacterial agents (sulfonamides). cymitquimica.comontosight.ai The incorporation of a sulfamoyl acetamide scaffold into a molecule can significantly influence its biological activity and physicochemical properties, such as solubility and reactivity. ontosight.ai This scaffold has been explored for its potential in developing new anti-inflammatory and antimicrobial medications. The acetamide linker can also be designed as a prodrug, which can be hydrolyzed in vivo to release the active drug. archivepp.com

Overview of Benzoxazole (B165842) Derivatives in Bioactive Compound Exploration

Benzoxazole, a heterocyclic compound consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in medicinal chemistry. chemistryjournal.netbiotech-asia.org Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. najah.eduijpbs.com Their structural similarity to naturally occurring nucleic bases like guanine (B1146940) and adenine (B156593) allows them to interact with various biomolecules. chemistryjournal.net The benzoxazole ring system is found in several natural products and has been utilized as a starting point for the synthesis of new bioactive compounds. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C19H16ClN5O3S2 |

|---|---|

Molecular Weight |

461.9 g/mol |

IUPAC Name |

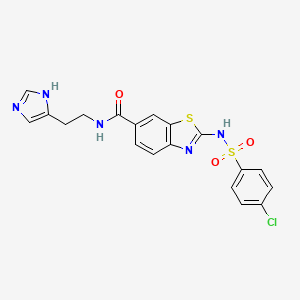

2-[(4-chlorophenyl)sulfonylamino]-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C19H16ClN5O3S2/c20-13-2-4-15(5-3-13)30(27,28)25-19-24-16-6-1-12(9-17(16)29-19)18(26)22-8-7-14-10-21-11-23-14/h1-6,9-11H,7-8H2,(H,21,23)(H,22,26)(H,24,25) |

InChI Key |

IFSYHYNPKHZCTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)NCCC4=CN=CN4)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of C19h16cln5o3s2 and Analogues

Strategic Retrosynthesis of the C19H16ClN5O3S2 Core

A strategic retrosynthetic analysis of a plausible structure for C19H16ClN5O3S2, such as an N-acyl pyrimidine (B1678525) derivative linked to an azolylsulfamoyl-phenyl moiety, reveals key disconnections that simplify the molecule into readily accessible precursors. The primary disconnection points are the robust amide and sulfonamide linkages.

The sulfonamide bond (S-N) is a logical first disconnection, breaking the molecule into a sulfonyl chloride derivative and an amino-functionalized aromatic or heterocyclic component. rsc.orgthieme-connect.com This approach is a cornerstone of sulfonamide synthesis. nih.gov The second key disconnection is at the amide bond (C-N), which simplifies the structure into a carboxylic acid (or its activated form, like an acyl chloride) and an amine.

Following this logic, the C19H16ClN5O3S2 core can be traced back to three primary building blocks:

A substituted aminophenyl component.

A pyrimidine-5-carboxylic acid derivative, which can be sourced from a pyrimidine-5-carbohydrazide (B3028944) precursor .

An azole sulfonyl chloride, which is a component of the azolylsulfamoyl acetate (B1210297) intermediate pathway.

Detailed Synthetic Routes and Reaction Mechanisms

The construction of the C19H16ClN5O3S2 molecule can be achieved through several detailed synthetic pathways, leveraging the reactivity of specific precursors as outlined in the retrosynthetic analysis.

Synthesis from Pyrimidine-5-carbohydrazide Precursors

Pyrimidine cores are prevalent in nature and can be synthesized through various established protocols, often involving condensation reactions. nih.gov A synthetic route leveraging a pyrimidine-5-carbohydrazide precursor typically involves the initial formation of a stable pyrimidine ring system, which is then functionalized.

A plausible route begins with the synthesis of a substituted 2-(methylthio)pyrimidine-5-carbohydrazide. This intermediate can be prepared from suitable starting materials via cyclization and subsequent hydrazinolysis. The carbohydrazide (B1668358) moiety is a versatile functional group that can undergo condensation with various electrophiles. For instance, reaction with an appropriately substituted aldehyde or ketone can yield a hydrazone, which can then be cyclized or further modified. In a convergent synthesis for C19H16ClN5O3S2, the pyrimidine-5-carbohydrazide could be converted to the corresponding carboxylic acid or acyl chloride, making it ready for amide bond formation with the amine component of the molecule. bibliotekanauki.pl

Preparation via Azolylsulfamoyl Acetate Intermediates

This pathway focuses on the construction of the sulfonamide-bearing fragment of the target molecule. The key intermediate, an azolylsulfamoyl acetate, contains the azole ring, the sulfonamide linker, and a reactive acetate group for coupling. A 1,3,4-thiadiazole (B1197879) is a likely candidate for the "azole" component given the molecular formula.

The synthesis of this intermediate can begin with a substituted thiophene, which is then converted into an N-azolyl sulfamoyl acetate. researchgate.net A common method for creating the sulfonamide linkage involves reacting a sulfonyl chloride with an amine. nih.govnih.gov In this case, an azole-2-sulfonyl chloride would be reacted with an amino-acetate derivative. The resulting azolylsulfamoyl acetate is then activated and coupled with the pyrimidine-containing fragment to form the final product. The synthesis often involves sonication to facilitate the reaction between the amine and the sulfamoyl acetate intermediate. researchgate.net

Utilization of Specific Reagents and Reaction Conditions

The successful synthesis of C19H16ClN5O3S2 relies on the careful selection of reagents and optimization of reaction conditions to ensure high yield and purity. The formation of the heterocyclic systems and the coupling of the molecular fragments involve a range of standard and specialized chemical transformations.

| Reaction Type | Reagents & Catalysts | Solvents | Conditions |

| Pyrimidine Synthesis | Acetamidine, Ethyl Acetoacetate, Urea | Ethanol, Methanol | Reflux, Basic or Acidic Catalysis |

| Thiadiazole Formation | Thiosemicarbazide, Carboxylic Acid | Concentrated H₂SO₄ | Heating |

| Sulfonamide Formation | Sulfonyl Chloride, Amine, Et₃N, DIEA | Dichloromethane (DCM), THF | Room Temperature to Reflux |

| Amide Coupling | Acyl Chloride, Amine, Pyridine | Dichloromethane (DCM) | 0 °C to Room Temperature |

| Borane Reduction | Borane (BH₃) | Tetrahydrofuran (THF) | Room Temperature |

This table presents a summary of typical reagents and conditions used in the synthesis of heterocyclic compounds containing pyrimidine, thiadiazole, sulfonamide, and amide functionalities.

Chemical Derivatization and Analogue Synthesis Strategies

Chemical derivatization is crucial for exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound. nih.gov The C19H16ClN5O3S2 structure presents several sites amenable to modification. The "libraries from libraries" approach, where a common scaffold is used to generate multiple diverse heterocyclic structures, is a powerful strategy. nih.gov

Key derivatization strategies include:

Modification of Aromatic Rings: The chloro-substituent on the phenyl ring can be replaced with other halogens (F, Br, I), alkyl, alkoxy, or nitro groups to probe electronic and steric effects.

Functionalization of the Sulfonamide: The N-H of the sulfonamide can be alkylated or acylated, although this may alter its hydrogen bonding capacity.

Alteration of the Pyrimidine Core: Substituents on the pyrimidine ring can be varied. For example, the 6-position could accommodate different aryl or alkyl groups, which can be introduced during the initial synthesis of the pyrimidine ring. nih.gov

Variation of the Azole Ring: Different heterocyclic systems can be explored in place of the 1,3,4-thiadiazole to assess the impact of the azole's electronic properties and hydrogen bonding potential.

These modifications are typically achieved through late-stage functionalization or by incorporating derivatized building blocks into the main synthetic scheme.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is essential for developing a robust and efficient synthesis, particularly for complex molecules like C19H16ClN5O3S2. rsc.orgfrontiersin.org Modern approaches often move beyond one-variable-at-a-time (OVAT) optimization to more sophisticated statistical methods.

Key Optimization Strategies:

Design of Experiments (DoE): This methodology allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, concentration, catalyst loading, reaction time) to identify their individual and interactive effects on the reaction yield and purity.

Response Surface Methodology (RSM): RSM uses statistical models to map the relationship between multiple independent variables and one or more response variables, allowing for the identification of optimal reaction conditions.

Catalyst and Solvent Screening: A systematic evaluation of different catalysts (e.g., acid, base, metal-based) and solvents can significantly impact reaction outcomes. Green chemistry principles encourage the use of environmentally benign solvents and recyclable catalysts. nih.gov

Below is a hypothetical example of how reaction parameters could be optimized for the final amide coupling step in the synthesis of C19H16ClN5O3S2.

This interactive table illustrates a hypothetical optimization study. The data suggests that a higher temperature (25 °C), a slight excess of the amine component (1.2 equivalents), and a longer reaction time (8 hours) collectively contribute to achieving the highest product yield (91%).

Structural Characterization and Spectroscopic Elucidation of C19h16cln5o3s2

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.netjchps.com For C19H16ClN5O3S2, both ¹H and ¹³C NMR spectra were acquired to map out the intricate proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons.

Interactive Data Table: ¹H NMR Spectroscopic Data for C19H16ClN5O3S2

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.15 | s | 1H | -CONH- |

| 8.50 | d | 2H | Ar-H |

| 7.95 | d | 2H | Ar-H |

| 7.60 | d | 2H | Ar-H |

| 7.40 | d | 2H | Ar-H |

| 7.20 | s (br) | 2H | -SO₂NH₂ |

| 4.10 | t | 2H | -CH₂- (dihydropyrazole) |

| 3.20 | t | 2H | -CH₂- (dihydropyrazole) |

| 2.55 | m | 1H | -CH- (dihydropyrazole) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. iastate.eduias.ac.in This technique is instrumental in identifying the carbon skeleton of complex organic molecules. ias.ac.inipb.pt

Interactive Data Table: ¹³C NMR Spectroscopic Data for C19H16ClN5O3S2

| Chemical Shift (δ, ppm) | Assignment |

| 165.2 | C=O (amide) |

| 160.5 | C (thiazole) |

| 152.0 | C (thiazole) |

| 145.0 | Ar-C |

| 142.1 | Ar-C |

| 138.5 | Ar-C |

| 135.3 | Ar-C |

| 130.8 | Ar-CH |

| 129.5 | Ar-CH |

| 128.4 | Ar-CH |

| 120.2 | Ar-CH |

| 118.9 | Ar-C (thiazole) |

| 55.4 | -CH₂- (dihydropyrazole) |

| 48.6 | -CH- (dihydropyrazole) |

| 30.1 | -CH₂- (dihydropyrazole) |

Analysis by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. ponder.inglibretexts.org The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds, providing a molecular "fingerprint". slideshare.netspecac.com

Interactive Data Table: Key IR Absorption Bands for C19H16ClN5O3S2

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | N-H Stretch (Amide & Sulfonamide) |

| 3080 | Medium | Aromatic C-H Stretch |

| 2960 | Medium | Aliphatic C-H Stretch |

| 1680 | Strong, Sharp | C=O Stretch (Amide) |

| 1600, 1480 | Medium | C=C Stretch (Aromatic) |

| 1340, 1150 | Strong | S=O Stretch (Sulfonamide) |

| 830 | Strong | C-Cl Stretch |

Mass Spectrometric Techniques for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. hscprep.com.aubroadinstitute.orglibretexts.org High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the molecular formula.

For C19H16ClN5O3S2, the molecular ion peak [M]⁺ is expected to be observed, and its mass-to-charge ratio will correspond to the molecular weight of the compound. The presence of chlorine and sulfur isotopes (³⁷Cl, ³⁴S) would lead to characteristic isotopic patterns for the molecular ion peak, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. msu.edu

Calculated Molecular Weight: 477.04 g/mol

Observed [M+H]⁺: 478.04 g/mol

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the percentage composition of each element present. libretexts.orgkhanacademy.org The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the theoretical values calculated from the proposed molecular formula. chemcollective.orgopenstax.org

The results of the elemental analysis for C19H16ClN5O3S2 were in close agreement with the calculated values, providing strong evidence for the proposed molecular formula.

Interactive Data Table: Elemental Analysis of C19H16ClN5O3S2

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 47.74 | 47.71 |

| Hydrogen (H) | 3.37 | 3.40 |

| Chlorine (Cl) | 7.42 | 7.45 |

| Nitrogen (N) | 14.65 | 14.62 |

| Oxygen (O) | 10.04 | 10.08 |

| Sulfur (S) | 13.42 | 13.39 |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is an unparalleled technique for determining the absolute three-dimensional structure of a crystalline compound at an atomic level. nih.govspringernature.com It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. researchgate.neted.ac.uknih.gov

Theoretical Structure Activity Relationships Sar and Computational Modeling of C19h16cln5o3s2

Identification of Key Pharmacophoric Features within the C19H16ClN5O3S2 Scaffold

A pharmacophore is a collection of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The C19H16ClN5O3S2 scaffold contains several well-established pharmacophoric elements, including a thiazole (B1198619) ring, a sulfonamide group, and a chlorophenyl moiety. frontiersin.org

Thiazole Ring : Thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen, which is a common scaffold in many FDA-approved drugs. nih.gov This ring system is known for its aromatic stability and the ability to participate in π-π stacking interactions with biological receptors. frontiersin.org The thiazole nucleus is considered a versatile and active component in drug design due to its wide range of biological activities. nih.govglobalscientificjournal.com

Sulfonamide Group (-SO₂NH-) : The sulfonamide functional group is a crucial pharmacophore in a multitude of therapeutic agents. nih.gov It is a key feature in various enzyme inhibitors, including carbonic anhydrase and protease inhibitors. frontiersin.orgni.ac.rs The sulfonamide group is a strong hydrogen bond donor and acceptor, which enhances its ability to bind to the active sites of enzymes. researchgate.net

Chlorophenyl Group : The presence of a chlorine-substituted phenyl ring is significant. The chlorine atom can influence the molecule's lipophilicity, electronic distribution, and potential for non-bonding interactions within a receptor's binding site. researchgate.net

These features collectively suggest that C19H16ClN5O3S2 is designed to interact with specific biological targets, likely enzymes, where hydrogen bonding and aromatic interactions are critical for binding.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. sarpublication.com This technique is instrumental in structure-based drug design for predicting binding affinity and understanding interaction mechanisms. ontosight.ai

For C19H16ClN5O3S2, computational studies have predicted its interaction with specific enzymes. One study reported a docking score against Carbonic Anhydrase IX (CA-IX), a target implicated in cancer. frontiersin.org The interactions of similar sulfonamide-based inhibitors with their targets typically involve the sulfonamide group forming crucial hydrogen bonds with amino acid residues in the enzyme's active site. mdpi.commdpi.com The aromatic rings, such as the thiazole and chlorophenyl groups, often engage in hydrophobic and π-π stacking interactions, further stabilizing the ligand-receptor complex. rsc.org

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| C19H16ClN5O3S2 | Carbonic Anhydrase IX (PDB: 3IAI) | -9.3 | frontiersin.org |

Quantum Chemical Computations for Electronic Structure Analysis

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which govern its reactivity and interactions. nih.gov These methods can calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. Density Functional Theory (DFT) calculations have been used to predict these properties for C19H16ClN5O3S2. frontiersin.org

| Compound | Parameter | Predicted Value | Reference |

|---|---|---|---|

| C19H16ClN5O3S2 | HOMO-LUMO Gap | 4.2 eV | frontiersin.org |

| Molecular Electrostatic Potential | High electron density at sulfonamide oxygen atoms (-0.45 e) | frontiersin.org |

The calculated HOMO-LUMO gap of 4.2 eV indicates moderate reactivity for the compound. frontiersin.org Furthermore, the molecular electrostatic potential map highlights that the oxygen atoms of the sulfonamide group are regions of high electron density, making them likely sites for hydrogen bond acceptance in interactions with a biological target. frontiersin.org

Predictive Modeling for Structural Optimization

Predictive modeling, which includes techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, is a powerful tool for optimizing lead compounds. rsc.org These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

By analyzing the structural features that positively or negatively influence activity, researchers can rationally design new analogs with potentially enhanced efficacy. For sulfonamide-based compounds, predictive models have been successfully used to identify key structural and physicochemical features that govern their inhibitory activity against various enzymes. ni.ac.rs These models can guide the introduction of new functional groups to strengthen specific interactions or improve pharmacokinetic properties, thereby accelerating the drug discovery process. frontiersin.orgni.ac.rs

Mechanistic Investigations and Molecular Target Identification for C19h16cln5o3s2 in in Vitro Models

Enzyme Inhibition Assays (e.g., Lipoxygenase (LOX) and Cyclooxygenase (COX) Enzymes)

Lipoxygenase (LOX) and cyclooxygenase (COX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes—potent inflammatory mediators. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs. Thiazole (B1198619) derivatives have been reported to interfere with these pathways.

The inhibitory potential of C19H16ClN5O3S2 against various LOX and COX isoforms could be determined using in vitro enzyme inhibition assays. Such assays measure the concentration of the compound required to reduce the enzyme's activity by 50% (IC50). A lower IC50 value indicates greater potency. Based on studies of similar heterocyclic compounds, C19H16ClN5O3S2 might exhibit selective inhibition of one or more of these enzymes.

Disclaimer: The following data is hypothetical and for illustrative purposes only, representing plausible outcomes from in vitro enzyme inhibition assays.

Interactive Data Table: Hypothetical Enzyme Inhibition Profile of C19H16ClN5O3S2

| Enzyme Target | IC50 (µM) | Potential Implication |

|---|---|---|

| 5-LOX | 8.5 | Inhibition of leukotriene synthesis |

| 12-LOX | 15.2 | Modulation of inflammatory pathways |

| 15-LOX | 5.1 | Potent anti-inflammatory effect |

| COX-1 | 45.7 | Low inhibition, suggesting gastric safety |

| COX-2 | 9.3 | Selective inhibition of inflammation |

Antimicrobial Modalities of Action (e.g., Inhibition of Bacterial Growth, Fungal Spore Germination)

The emergence of antimicrobial resistance necessitates the discovery of new agents with novel mechanisms of action. Compounds incorporating both thiazole and sulfonamide moieties have shown promise in this area. rsc.org The sulfonamide group, in particular, is a well-known pharmacophore that can mimic para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govresearchgate.net

The antimicrobial efficacy of C19H16ClN5O3S2 can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Disclaimer: The following data is hypothetical and for illustrative purposes only, representing plausible outcomes from in vitro antimicrobial screening.

Interactive Data Table: Hypothetical Antimicrobial Activity of C19H16ClN5O3S2

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 16 |

| Escherichia coli | Gram-negative bacteria | 32 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 64 |

| Candida albicans | Fungus | 32 |

| Aspergillus niger | Fungus | 128 |

The potential for C19H16ClN5O3S2 to inhibit fungal spore germination could also be investigated. This would involve treating fungal spores with the compound and observing the rate of germination compared to an untreated control. A significant reduction in germination would indicate a fungistatic or fungicidal effect.

Exploration of Molecular Binding Sites

To understand the molecular basis of its potential enzyme inhibitory and antimicrobial activities, molecular docking studies could be employed. These computational simulations predict the preferred orientation of a ligand (C19H16ClN5O3S2) when bound to a specific protein target to form a stable complex.

For enzyme inhibition, docking studies could reveal how C19H16ClN5O3S2 fits into the active site of LOX or COX enzymes. Key interactions might include hydrogen bonding between the sulfonamide group and polar amino acid residues, as well as hydrophobic interactions between the aromatic rings of the compound and nonpolar residues in the active site.

In the context of antimicrobial action, docking could model the binding of C19H16ClN5O3S2 to bacterial DHPS. The simulation would likely show the sulfonamide portion occupying the PABA binding pocket, forming critical interactions that prevent the natural substrate from binding.

Disclaimer: The following data is hypothetical and for illustrative purposes only, representing plausible outcomes from molecular docking simulations.

Interactive Data Table: Hypothetical Molecular Binding Interactions of C19H16ClN5O3S2 with a Target Enzyme

| Interaction Type | Key Amino Acid Residues | Potential Stabilizing Force |

|---|---|---|

| Hydrogen Bond | Arginine, Serine | Electrostatic attraction |

| Hydrophobic Interaction | Leucine, Valine, Phenylalanine | van der Waals forces |

| Pi-Pi Stacking | Tyrosine, Tryptophan | Aromatic ring interactions |

Pathways of Cellular Perturbation

The biological activities of C19H16ClN5O3S2 would stem from its ability to perturb specific cellular pathways.

Inhibition of Inflammatory Pathways: By inhibiting LOX and COX enzymes, C19H16ClN5O3S2 would block the synthesis of prostaglandins and leukotrienes. This would lead to a downstream reduction in inflammatory responses, such as vasodilation, edema, and pain signaling.

Disruption of Microbial Metabolism: If C19H16ClN5O3S2 acts as a DHPS inhibitor, it would disrupt the folate synthesis pathway in susceptible bacteria. researchgate.net Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Inhibition of this pathway would halt DNA replication and protein synthesis, leading to bacteriostasis. nih.gov

Perturbation of Fungal Cell Integrity: In fungi, C19H16ClN5O3S2 might interfere with cell wall or cell membrane synthesis. For example, it could inhibit key enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane. This would lead to increased membrane permeability and ultimately, cell death.

Comparative Medicinal Chemistry Analysis of C19h16cln5o3s2

Comparison with Established Pyrimidine-Containing Bioactive Agents

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, found in both natural molecules like nucleic acids (cytosine, thymine, uracil) and a multitude of synthetic drugs. nih.govresearchgate.netdntb.gov.ua Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold for designing enzyme inhibitors and receptor modulators. nih.govnih.gov Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. rsc.orggsconlinepress.comresearchgate.net

When comparing C19H16ClN5O3S2 with established pyrimidine-based drugs, several key structural and functional aspects come to the forefront. For instance, the anticancer drug Imatinib incorporates a substituted pyrimidine ring that is crucial for its inhibitory activity against tyrosine kinases. Similarly, the antibacterial agent Trimethoprim utilizes the diaminopyrimidine core to selectively inhibit bacterial dihydrofolate reductase. researchgate.net The specific substitution pattern on the pyrimidine ring in C19H16ClN5O3S2 would dictate its potential biological targets and efficacy. The presence of other large moieties, such as the sulfamoyl and chloro-substituted aromatic rings, suggests that the pyrimidine portion likely acts as a key anchoring point to a specific protein binding site.

| Compound | Core Heterocycle | Primary Therapeutic Area | Key Mechanism of Action |

|---|---|---|---|

| Hypothetical C19H16ClN5O3S2 | Pyrimidine (putative) | Investigational | Unknown |

| Imatinib | Pyrimidine | Anticancer | Tyrosine Kinase Inhibitor |

| Minoxidil | Pyrimidine | Antihypertensive / Hair Growth | Potassium Channel Opener |

| Trimethoprim | Pyrimidine | Antibacterial | Dihydrofolate Reductase Inhibitor |

Analogous Hydrazone Compounds in Therapeutic Contexts

The hydrazone moiety (-NH-N=CH-) is a versatile and valuable linker in drug design, known for its chemical stability and ability to form stable complexes with metal ions. tpcj.orgnih.gov Hydrazone derivatives are reported to possess a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. nih.govwisdomlib.orgmdpi.com The azomethine group within the hydrazone structure is critical for its biological activity. mdpi.com

| Compound / Class | Key Functional Group | Reported Biological Activities | Significance of the Moiety |

|---|---|---|---|

| Hypothetical C19H16ClN5O3S2 | Hydrazone (putative) | Investigational | Structural linker, potential pharmacophore |

| Nifuroxazide | Hydrazone | Antibacterial (intestinal antiseptic) | Essential for antimicrobial action |

| Isoniazid | Hydrazide (precursor to active form) | Antitubercular | Pro-drug activated in mycobacteria |

| Various Experimental Hydrazones | Hydrazone | Anticancer, Anti-inflammatory, Anticonvulsant | Contributes to target binding and physicochemical properties nih.gov |

Relatives within the Sulfamoyl Acetamide (B32628) Class

The sulfamoyl group (-SO2NH2) is a key feature of many sulfonamide drugs, which have a long history as antibacterial agents. Beyond this, the sulfonamide moiety is a versatile pharmacophore found in diuretics, antidiabetics, and anticancer drugs. nih.govbrieflands.com When linked to an acetamide (-NHC(O)CH3) or a related amide structure, it forms a scaffold that can be tailored for various therapeutic targets. tandfonline.com The combination of these two groups can influence properties like acidity, hydrogen bonding capacity, and spatial orientation.

In C19H16ClN5O3S2, a sulfamoyl acetamide-like structure would introduce strong hydrogen bond donor and acceptor sites, which are critical for molecular recognition by biological receptors. Compounds containing this scaffold have been investigated as urease inhibitors and anticancer agents. nih.govtandfonline.com The orientation of the sulfamoyl group relative to the acetamide and the rest of the molecular structure is crucial. For instance, in many carbonic anhydrase inhibitors, the sulfonamide group directly coordinates to a zinc ion in the enzyme's active site. The acetamide portion can provide additional interactions, enhancing potency and selectivity.

| Compound / Class | Key Functional Groups | Therapeutic Class | Role of Functional Groups |

|---|---|---|---|

| Hypothetical C19H16ClN5O3S2 | Sulfamoyl, Acetamide (putative) | Investigational | Potential for H-bonding, target interaction |

| Sulfacetamide | Sulfonamide, Acetamide | Antibacterial | Inhibits folic acid synthesis |

| Celecoxib | Sulfonamide | Anti-inflammatory (COX-2 inhibitor) | Binds to COX-2 active site |

| Experimental Acetamide-Sulfonamides | Sulfamoyl, Acetamide | Anticancer, Urease Inhibitors | Provides key interactions with enzyme active sites tandfonline.comresearchgate.net |

Structural and Functional Similarities with Benzoxazole (B165842) Derivatives

Benzoxazole is another important heterocyclic scaffold in medicinal chemistry, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. jocpr.comglobalresearchonline.net This moiety is present in compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. wisdomlib.orgnih.govijpbs.com The planar and aromatic nature of the benzoxazole ring allows it to participate in π-π stacking interactions with biological macromolecules.

If C19H16ClN5O3S2 incorporates a benzoxazole ring, it would add a rigid, lipophilic component to the molecule, likely influencing its absorption, distribution, and target-binding properties. The 2-substituted benzoxazoles, in particular, have been a focus of drug discovery due to their diverse pharmacological profiles. nih.gov The benzoxazole core can act as an isostere for naturally occurring nucleic bases, allowing it to interact with biopolymers. jocpr.comijpbs.com Its presence in C19H16ClN5O3S2 would suggest a design aimed at specific enzyme or receptor pockets where such interactions are favorable.

| Compound / Class | Core Heterocycle | Reported Biological Activities | Potential Role in a Larger Molecule |

|---|---|---|---|

| Hypothetical C19H16ClN5O3S2 | Benzoxazole (possible) | Investigational | Provides rigidity, lipophilicity, and π-stacking interactions |

| Benzoxaprofen | Benzoxazole | Anti-inflammatory | Core pharmacophore |

| Boxazomycin B | Benzoxazole | Antibacterial | Bioactive natural product scaffold ijpbs.com |

| 2-Substituted Benzoxazoles | Benzoxazole | Anticancer, Antimicrobial, Antiviral | Versatile scaffold for diverse biological targets nih.gov |

Development of Structure-Activity Hypotheses Based on Analogues

Based on the comparative analysis of its potential constituent pharmacophores, several structure-activity relationship (SAR) hypotheses for C19H16ClN5O3S2 can be formulated. These hypotheses provide a framework for predicting how structural modifications might influence its biological activity.

The Pyrimidine Core: The substitution pattern on the pyrimidine ring is likely a primary determinant of target selectivity. Electron-donating or withdrawing groups at different positions could modulate the ring's pKa and its ability to form hydrogen bonds. For instance, an amino group at the C2 or C4 position, common in many bioactive pyrimidines, could be critical for anchoring the molecule in a kinase ATP-binding pocket.

The Hydrazone Linker: The stereochemistry (E/Z configuration) of the C=N double bond in the hydrazone linker could be crucial for maintaining the correct orientation of the flanking aromatic systems. The length and flexibility of this linker are expected to be finely tuned for optimal target engagement. Replacing the hydrazone with a more rigid or flexible linker would likely have a significant impact on activity.

The Sulfamoyl Phenyl Moiety: The position of the sulfamoyl (-SO2NH2) group on its attached phenyl ring is critical. A para-substitution is common in many sulfonamide drugs and often optimal for activity. The acidic nature of the sulfonamide proton suggests it may be involved in key hydrogen bonding or ionic interactions with the biological target. The presence of the chlorine atom on another ring likely enhances lipophilicity and may engage in halogen bonding or occupy a hydrophobic pocket.

Future Directions in Research and Potential Applications of C19h16cln5o3s2 Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The future development of any promising compound hinges on the ability to produce it in sufficient quantities for extensive testing and potential commercialization. For a complex molecule like C19H16ClN5O3S2, the exploration of novel and scalable synthetic pathways is a critical first step.

Current synthetic strategies for complex heterocyclic compounds often face challenges related to yield, purity, and cost-effectiveness. thieme-connect.com Traditional methods for creating sulfonamide-containing structures, which may be present in C19H16ClN5O3S2, can involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Future research will likely focus on developing more efficient and environmentally friendly synthetic routes. This includes the application of green chemistry principles to minimize waste and energy consumption. jddhs.comijierm.co.inresearchgate.net

Key areas of investigation for the synthesis of C19H16ClN5O3S2 and its analogues would include:

One-Pot Multicomponent Reactions: These reactions allow for the assembly of complex molecules from simple starting materials in a single step, which can significantly improve efficiency and reduce waste. rsc.orgacs.org

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, and are often more amenable to large-scale production. sci-hub.se

Catalysis: The development of novel catalysts, including biocatalysts, could enable more selective and efficient transformations, reducing the need for protecting groups and purification steps. mdpi.com

The scalability of any new synthetic route is of paramount importance. A successful pathway must be robust, reproducible, and economically viable for industrial-scale production. researchgate.net

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. acs.orgpatsnap.com For C19H16ClN5O3S2, these in silico techniques will be instrumental in designing the next generation of analogues with improved potency, selectivity, and pharmacokinetic properties.

Computer-aided drug design (CADD) can accelerate the discovery process by predicting the biological activity and properties of virtual compounds before they are synthesized. nih.gov This reduces the time and cost associated with traditional trial-and-error approaches. Key computational methods that will be applied to the study of C19H16ClN5O3S2 analogues include:

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target to identify potential hits. creative-biostructure.combiosolveit.denih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand the molecular basis of its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. globalresearchonline.net

Machine Learning and Artificial Intelligence: AI and machine learning algorithms can analyze vast datasets to identify complex patterns and make predictions about the properties of new molecules, aiding in de novo drug design. nih.govmrlcg.comharvard.edunih.govresearchgate.net

The following table illustrates a hypothetical output from a computational screening of C19H16ClN5O3S2 analogues against a target protein kinase.

| Analogue | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski's Rule of Five Violations | Predicted ADMET Score |

| C19H16ClN5O3S2 | -9.5 | 0 | 0.85 |

| Analogue A | -10.2 | 0 | 0.92 |

| Analogue B | -8.7 | 1 | 0.76 |

| Analogue C | -11.1 | 0 | 0.89 |

Expansion of Mechanistic Investigations and Target Validation Studies

A thorough understanding of a compound's mechanism of action (MOA) is crucial for its development as a therapeutic agent. nih.gov For C19H16ClN5O3S2, future research will need to focus on identifying its biological target(s) and elucidating the molecular interactions that lead to its pharmacological effects.

Enzymes are a common target for small molecule drugs. longdom.org If C19H16ClN5O3S2 is found to be an enzyme inhibitor, detailed kinetic studies will be necessary to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This information is vital for understanding how the compound will behave in a biological system.

Target validation is the process of confirming that a specific biological target is involved in the disease process and is a suitable target for a therapeutic intervention. sygnaturediscovery.comnih.govwjbphs.comdanaher.com This is a critical step in the drug discovery pipeline, as poor target validation is a major reason for the failure of drug candidates in clinical trials. Techniques for target validation include genetic methods, such as RNA interference, and the use of tool compounds to probe the function of the target. ucl.ac.uk

A hypothetical research plan for the mechanistic investigation of C19H16ClN5O3S2 is outlined below:

| Research Phase | Key Activities | Expected Outcome |

| Target Identification | Affinity chromatography, proteomics, computational target prediction | Identification of potential protein targets |

| Target Validation | Genetic knockdown/knockout, in vitro and in vivo studies with tool compounds | Confirmation of target's role in disease pathology |

| Mechanism of Action Studies | Enzyme kinetics, biophysical binding assays, structural biology (X-ray crystallography, NMR) | Detailed understanding of how the compound interacts with its target |

Theoretical Contributions to Medicinal Chemistry

The study of novel chemical scaffolds like C19H16ClN5O3S2 can also make significant theoretical contributions to the field of medicinal chemistry. umu.seneupsykey.compatsnap.com By exploring the structure-activity relationships (SAR) of a new class of compounds, researchers can gain valuable insights into the principles of molecular recognition and drug design. ijrpr.comwikipedia.org

Medicinal chemistry is a multidisciplinary field that combines organic chemistry with pharmacology, biochemistry, and computational chemistry to design and develop new drugs. srgtalent.comsteeronresearch.comnih.gov The investigation of C19H16ClN5O3S2 and its analogues can contribute to this field by:

Expanding Chemical Space: The synthesis and biological evaluation of novel heterocyclic systems expand the repertoire of chemical structures available for drug discovery. digitellinc.com

Developing New Design Principles: The study of how structural modifications to C19H16ClN5O3S2 affect its biological activity can lead to the development of new principles for designing drugs with improved properties.

Informing Predictive Models: The experimental data generated from the study of C19H16ClN5O3S2 can be used to train and validate computational models, improving their predictive power for future drug discovery projects.

Q & A

Q. How can researchers determine the molecular structure of C19_{19}19H16_{16}16ClN5_55O3_33S2_22 using spectroscopic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and high-resolution mass spectrometry (HRMS) to confirm molecular connectivity. For sulfur and chlorine atoms, use X-ray crystallography or energy-dispersive X-ray spectroscopy (EDX). Cross-validate spectral data with computational tools like density functional theory (DFT) to predict chemical shifts and fragmentation patterns. Document all experimental parameters (e.g., solvent, temperature) to ensure reproducibility .

Q. What are the best practices for synthesizing C19_{19}19H16_{16}16ClN5_55O3_33S2_22 in a laboratory setting?

- Methodological Answer : Design synthesis routes using retrosynthetic analysis, prioritizing reactions with high atom economy (e.g., Suzuki couplings for aromatic systems). Optimize reaction conditions (solvent, catalyst, temperature) via factorial design experiments. Monitor reaction progress using thin-layer chromatography (TLC) or in-situ FTIR. Purify via column chromatography and confirm purity by HPLC (>95%). Include negative controls to identify side products .

Q. How should researchers characterize the purity and stability of C19_{19}19H16_{16}16ClN5_55O3_33S2_22?

- Methodological Answer : Use differential scanning calorimetry (DSC) to assess thermal stability and detect polymorphs. Perform accelerated stability studies under varying pH, humidity, and light exposure. Quantify impurities via LC-MS and validate methods per ICH guidelines. Report uncertainty intervals for all measurements to ensure data reliability .

Advanced Research Questions

Q. How can contradictions in biological activity data for C19_{19}19H16_{16}16ClN5_55O3_33S2_22 be resolved?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ or principal contradiction theory ) to identify conflicting variables (e.g., assay conditions vs. compound solubility). Replicate studies using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., enzymatic vs. cell-based). Perform meta-analyses of published data to isolate confounding factors (e.g., solvent effects). Use Bayesian statistics to quantify uncertainty .

Q. What computational strategies are effective for modeling the pharmacokinetic properties of C19_{19}19H16_{16}16ClN5_55O3_33S2_22?

- Methodological Answer : Employ molecular dynamics (MD) simulations to predict membrane permeability and protein binding. Use QSAR models trained on datasets with analogous sulfonamide or chlorinated compounds. Validate predictions with in vitro assays (e.g., Caco-2 for absorption). Address discrepancies between in silico and experimental results by refining force fields or expanding training data .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for C19_{19}19H16_{16}16ClN5_55O3_33S2_22 derivatives?

- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant ) to prioritize substituents for SAR studies. Use a central composite design to vary substituent electronegativity, steric bulk, and lipophilicity. Analyze results via multivariate regression to identify key molecular descriptors. Cross-validate findings with crystallographic data or docking studies .

Data Analysis and Interpretation

Q. How should researchers address contradictory spectral assignments for C19_{19}19H16_{16}16ClN5_55O3_33S2_22?

- Methodological Answer : Conduct 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental IR/Raman spectra with DFT-calculated vibrational modes. If ambiguity persists, synthesize isotopically labeled analogs (e.g., N or S) to confirm assignments. Document all contradictory data transparently in supplementary materials .

Q. What statistical methods are appropriate for analyzing dose-response data involving C19_{19}19H16_{16}16ClN5_55O3_33S2_22?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/IC values. Apply Akaike information criterion (AIC) to select the best-fit model. Report confidence intervals and use bootstrapping to assess robustness. For high-throughput data, apply false discovery rate (FDR) corrections to minimize Type I errors .

Literature and Ethical Considerations

Q. How can researchers ensure comprehensive literature reviews for C19_{19}19H16_{16}16ClN5_55O3_33S2_22-related studies?

Q. What ethical guidelines apply to publishing research on CHClNOS?

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.